molecular formula C5H6Cl2N2 B3346203 4-Chloro-2-methylpyrimidine hydrochloride CAS No. 1159824-34-6

4-Chloro-2-methylpyrimidine hydrochloride

Cat. No.: B3346203
CAS No.: 1159824-34-6
M. Wt: 165.02 g/mol
InChI Key: NVQTVUVIDVQVRV-UHFFFAOYSA-N
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Description

4-Chloro-2-methylpyrimidine hydrochloride is a chemical compound with the molecular formula C5H6ClN2·HCl. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-methylpyrimidine hydrochloride can be synthesized through several methods. One common approach involves the chlorination of 2-methylpyrimidine. The reaction typically uses thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents under reflux conditions. The general reaction is as follows:

2-Methylpyrimidine+SOCl24-Chloro-2-methylpyrimidine+SO2+HCl\text{2-Methylpyrimidine} + \text{SOCl}_2 \rightarrow \text{4-Chloro-2-methylpyrimidine} + \text{SO}_2 + \text{HCl} 2-Methylpyrimidine+SOCl2​→4-Chloro-2-methylpyrimidine+SO2​+HCl

The resulting 4-chloro-2-methylpyrimidine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylpyrimidine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.

Major Products

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine can yield 4-amino-2-methylpyrimidine derivatives.

Scientific Research Applications

4-Chloro-2-methylpyrimidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of enzyme inhibitors and other bioactive molecules.

    Medicine: The compound is a precursor in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: It is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-chloro-2-methylpyrimidine hydrochloride depends on its specific application. In medicinal chemistry, it often acts as an intermediate that modifies the activity of target enzymes or receptors. The chlorine atom can be replaced by various functional groups, allowing the compound to interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylpyrimidine: Similar in structure but with the chlorine and methyl groups swapped.

    4-Chloro-6-methylpyrimidine: Another isomer with the methyl group at the 6-position.

    4-Chloro-5-methylpyrimidine: Differing by the position of the methyl group.

Uniqueness

4-Chloro-2-methylpyrimidine hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it particularly valuable in the synthesis of certain pharmaceuticals and agrochemicals where precise structural requirements are necessary.

Properties

IUPAC Name

4-chloro-2-methylpyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2.ClH/c1-4-7-3-2-5(6)8-4;/h2-3H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQTVUVIDVQVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629112
Record name 4-Chloro-2-methylpyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159824-34-6
Record name 4-Chloro-2-methylpyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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